molecular formula C32H38BrNO7S B8562662 benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one

benzenesulfonic acid;6-[2-[4-[[4-bromo-3-(2-methoxyethoxy)phenyl]methyl]piperidin-1-yl]ethyl]-2,3-dihydrochromen-4-one

Cat. No. B8562662
M. Wt: 660.6 g/mol
InChI Key: UVZRSKPRJFFXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063223B2

Procedure details

4-[4-Bromo-3-(2-methoxyethoxy)benzyl]piperidine hydrochloride (2.0 g, 5.48 mmol) was added to an aqueous potassium hydroxide solution (prepared from potassium hydroxide [0.43 g, 6.58 mmol] and water [10 ml]), followed by extraction with toluene (10 ml×2). All the organic layers were combined, and the solvent was distilled off under reduced pressure. 6-(2-p-Benzenesulfonyloxyethyl)-2,3-dihydro-4H-chromen-4-one (1.91 g, 5.76 mmol), dipotassium hydrogen phosphate (2.87 g, 16.5 mmol), N-methyl-2-piperidone (0.6 ml), and toluene (20 ml) were added to the concentrated residue, and the mixture was stirred at 110 to 120° C. for 6 hours. After cooling to 40 to 50° C., water (20 ml), tetrahydrofuran (10 ml), and toluene (10 ml) were added thereto. The organic layer was washed with water (10 ml). The solvent was distilled off under reduced pressure to obtain a concentrated residue. The obtained concentrated residue was dissolved in acetone (6.0 ml) without further purification, and a solution of benzenesulfonic acid (0.93 g, 5.76 mmol) in acetone (4.0 ml) was added dropwise thereto at 50 to 60° C. The mixture was stirred at 50 to 60° C. for 30 minutes. Then, n-butyl acetate (20.0 ml) was added dropwise thereto, and the mixture was further stirred for 1 hour. After cooling to room temperature, n-butyl acetate (10 ml) was added dropwise thereto, and the mixture was stirred for 3.5 hours in an ice bath. The precipitate was collected by filtration, washed with cold acetone (4.0 ml×2), and dried under reduced pressure to obtain the title compound (3.21 g, 89%).
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
4-[4-Bromo-3-(2-methoxyethoxy)benzyl]piperidine hydrochloride
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
6-(2-p-Benzenesulfonyloxyethyl)-2,3-dihydro-4H-chromen-4-one
Quantity
1.91 g
Type
reactant
Reaction Step Four
Name
dipotassium hydrogen phosphate
Quantity
2.87 g
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.93 g
Type
reactant
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
89%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:5][C:4]=1[O:16][CH2:17][CH2:18][O:19][CH3:20].[OH-].[K+].[CH:23]1[CH:28]=[CH:27][C:26]([S:29]([O:32][CH2:33][CH2:34][C:35]2[CH:36]=[C:37]3[C:42](=[CH:43][CH:44]=2)[O:41][CH2:40][CH2:39][C:38]3=[O:45])(=[O:31])=[O:30])=[CH:25][CH:24]=1.P([O-])([O-])(O)=O.[K+].[K+].CN1CCCCC1=O.C1(S(O)(=O)=O)C=CC=CC=1>CC(C)=O.C(OCCCC)(=O)C.C1(C)C=CC=CC=1.O1CCCC1.O>[C:26]1([S:29]([OH:32])(=[O:31])=[O:30])[CH:27]=[CH:28][CH:23]=[CH:24][CH:25]=1.[Br:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][CH:8]2[CH2:9][CH2:10][N:11]([CH2:33][CH2:34][C:35]3[CH:36]=[C:37]4[C:42](=[CH:43][CH:44]=3)[O:41][CH2:40][CH2:39][C:38]4=[O:45])[CH2:12][CH2:13]2)=[CH:5][C:4]=1[O:16][CH2:17][CH2:18][O:19][CH3:20] |f:0.1,2.3,5.6.7,15.16|

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
4-[4-Bromo-3-(2-methoxyethoxy)benzyl]piperidine hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.BrC1=C(C=C(CC2CCNCC2)C=C1)OCCOC
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
6-(2-p-Benzenesulfonyloxyethyl)-2,3-dihydro-4H-chromen-4-one
Quantity
1.91 g
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)OCCC=1C=C2C(CCOC2=CC1)=O
Name
dipotassium hydrogen phosphate
Quantity
2.87 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Name
Quantity
0.6 mL
Type
reactant
Smiles
CN1C(CCCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)C
Step Six
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110 to 120° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with toluene (10 ml×2)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 40 to 50° C.
WASH
Type
WASH
Details
The organic layer was washed with water (10 ml)
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a concentrated residue
CUSTOM
Type
CUSTOM
Details
at 50 to 60° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50 to 60° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3.5 hours in an ice bath
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold acetone (4.0 ml×2)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)O.BrC1=C(C=C(CC2CCN(CC2)CCC=2C=C3C(CCOC3=CC2)=O)C=C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.